1,3-Diiodoacetone

Vue d'ensemble

Description

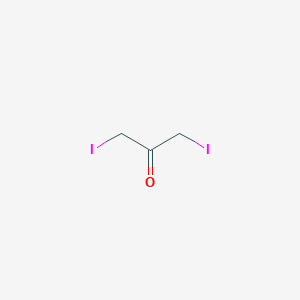

1,3-Diiodoacetone is an organic compound with the molecular formula C₃H₄I₂O. It is a derivative of acetone where two hydrogen atoms are replaced by iodine atoms at the 1 and 3 positions. This compound is known for its unique reactivity due to the presence of iodine atoms, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

1,3-Diiodoacetone can be synthesized through various methods. One notable method involves the photochemical disproportionation of 1-iodoacetone. In this process, 1-iodoacetone is exposed to light, leading to the formation of this compound and acetone . Another method involves the halogen exchange reaction, where 1,3-dichloroacetone is treated with sodium iodide in acetone, resulting in the formation of this compound .

Analyse Des Réactions Chimiques

1,3-Diiodoacetone undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atoms in this compound can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to form simpler molecules, although specific conditions and reagents for these reactions are less commonly documented.

Photochemical Reactions: As mentioned earlier, this compound can be formed through photochemical reactions involving 1-iodoacetone.

Applications De Recherche Scientifique

Applications in Organic Synthesis

- Building Block for Heterocyclic Compounds :

- Microbicide and Algaecide :

- S- and N-Alkylation Reactions :

Case Study 1: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing various heterocycles through alkylation reactions. The resulting compounds showed promising bioactivity profiles, suggesting potential therapeutic applications .

Case Study 2: Industrial Water Treatment

Research highlighted the effectiveness of this compound as an algaecide in industrial water systems. Its application resulted in reduced algal blooms without adverse effects on aquatic life, showcasing its environmental compatibility .

Comparative Analysis of Dihaloacetones

| Compound | Applications | Biological Activity |

|---|---|---|

| This compound | Microbicide, algaecide, organic synthesis | Analgesic, anti-inflammatory |

| 1,3-Dichloroacetone | Pharmaceutical intermediates | Antitumor |

| 1,3-Dibromoacetone | Synthesis of APIs | Antibacterial |

Mécanisme D'action

The mechanism of action of 1,3-diiodoacetone primarily involves its ability to undergo photochemical disproportionation. When exposed to light, the compound absorbs energy, leading to the homolytic cleavage of the carbon-iodine bonds. This results in the formation of reactive intermediates that can further react to form various products . The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the substituents and the reaction conditions.

Comparaison Avec Des Composés Similaires

1,3-Diiodoacetone can be compared with other halogenated acetones, such as 1,3-dichloroacetone and 1,3-dibromoacetone. While all these compounds share a similar structure, the presence of different halogens imparts unique reactivity and properties to each compound. For instance:

1,3-Dichloroacetone: This compound is less reactive compared to this compound due to the lower reactivity of chlorine atoms.

1,3-Dibromoacetone: This compound exhibits reactivity intermediate between 1,3-dichloroacetone and this compound, making it useful in different synthetic applications.

Activité Biologique

1,3-Diiodoacetone (DIA) is a halogenated organic compound with significant biological activity, attracting attention in medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of acetone or related compounds under controlled conditions. Various methods have been reported, including:

- Direct Halogenation : Acetone can be reacted with iodine in the presence of a catalyst to yield this compound.

- Use of Iodinated Reagents : Utilizing α-iodomethyl ketones in reactions with other organic compounds has also been reported to produce DIA effectively .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

| Fungi | Moderate to High |

Cytotoxicity and Anticancer Effects

Research has indicated that this compound possesses cytotoxic properties , making it a candidate for anticancer drug development. In vitro studies demonstrated that DIA induces apoptosis in cancer cell lines through the activation of caspases and modulation of p53 pathways.

Case Study: Apoptosis Induction

- Cell Line : HeLa (cervical cancer)

- IC50 Value : Approximately 15 µM after 48 hours of exposure.

- Mechanism : Activation of mitochondrial pathways leading to cytochrome c release and caspase activation.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models. This suggests potential applications in treating inflammatory diseases.

Research Findings

Several studies have focused on elucidating the biological mechanisms underlying the activity of this compound:

- Study on Mechanism of Action : A study published in RSC Advances detailed how DIA interacts with cellular signaling pathways involved in inflammation and apoptosis .

- Quantum-Chemical Investigations : Research has also looked into the quantum chemical properties of DIA to understand its reactivity and interaction with biological targets .

Propriétés

IUPAC Name |

1,3-diiodopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4I2O/c4-1-3(6)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKARNAREDZHGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212377 | |

| Record name | 2-Propanone, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6305-40-4 | |

| Record name | 1,3-Diiodo-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6305-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diiodoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diiodoacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diiodoacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL286DP69F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the established synthetic routes for producing 1,3-diiodoacetone?

A1: this compound can be synthesized through several methods. One approach involves a multi-step process starting from glycerol. [] This method involves the 1,3-selective chlorination of glycerol to yield glycerol 1,3-dichlorohydrin, which is subsequently oxidized and then subjected to di-hydroxylation to produce 1,3-dihydroxyacetone. this compound is then produced from glycerol 1,3-dichlorohydrin via a trans-iodination reaction followed by oxidation and hydroxylation steps. [] Another method utilizes a photochemical disproportionation reaction of 1-iodoacetone. []

Q2: What are the potential industrial applications of this compound?

A2: Research suggests that this compound exhibits antimicrobial properties. Specifically, it has shown efficacy in inhibiting the growth of various microorganisms in aqueous environments. This characteristic makes it potentially valuable for industrial applications such as controlling slime, biofilm formation, and algae growth in pulp and paper mills. []

Q3: Are there alternative compounds with similar applications?

A3: Yes, alongside this compound, other iodoacetone compounds like 1-iodoacetone and 1,1-diiodoacetone demonstrate similar antimicrobial effects. These compounds can also be employed to prevent slime and biofilm formation in aqueous industrial systems. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.